2-Chloro-3-methyl-6-(trifluoromethyl)pyridine
Overview
Description
2-Chloro-3-methyl-6-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C7H5ClF3N and its molecular weight is 195.57 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with trifluoromethylpyridine (tfmp) structures are known to have a wide range of targets in the agrochemical and pharmaceutical industries .
Mode of Action
The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety in tfmp derivatives are thought to contribute to their biological activities .
Biochemical Pathways
It’s known that tfmp derivatives can interfere with the biochemistry of respiration .
Result of Action
Tfmp derivatives are known to have superior pest control properties when compared to traditional phenyl-containing insecticides .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-3-methyl-6-(trifluoromethyl)pyridine. For instance, the biological activity of pyridine heterocyclic compounds after adding the fluoro is several times that of the original compounds, with less use rate and low residues in the soil, which meet the increasingly stringent environmental requirements .
Biological Activity
2-Chloro-3-methyl-6-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention for its potential biological activities, particularly in pharmaceutical and agrochemical applications. This compound's unique trifluoromethyl group enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.
The chemical structure of this compound can be represented as follows:
This compound features a chlorine atom and a trifluoromethyl group attached to a pyridine ring, which significantly influences its reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds containing trifluoromethylpyridine structures exhibit notable antimicrobial activity. For instance, derivatives of trifluoromethylpyridine have shown enhanced fungicidal effects compared to their non-fluorinated counterparts. A study highlighted that fluazinam, a compound derived from trifluoromethylpyridine, demonstrates potent fungicidal activity by interfering with the respiratory biochemistry of fungi .
Neuropharmacological Effects
Recent studies have identified that certain pyridine derivatives can act as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs). Specifically, compounds similar to this compound have been evaluated for their ability to enhance receptor activity, which may have therapeutic implications in treating neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyridine derivatives. In various studies, modifications to the pyridine ring and substituents significantly influenced the efficacy against specific biological targets. For example, alterations in the position and nature of halogen substituents have been correlated with changes in potency against bacterial strains .
Case Study 1: Antimicrobial Efficacy
In a comparative study, several derivatives of trifluoromethylpyridine were synthesized and tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL, demonstrating significant antibacterial properties .
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
A | 3.12 | Staphylococcus aureus |
B | 6.25 | Escherichia coli |
C | 12.5 | Staphylococcus aureus |
Case Study 2: Neuropharmacological Modulation
Another study focused on the modulation of α7 nAChRs by pyridine derivatives. Compounds similar to this compound were tested for their efficacy as positive allosteric modulators, revealing EC50 values as low as 0.14 µM for some derivatives, indicating strong potential for therapeutic applications in cognitive enhancement .
Properties
IUPAC Name |
2-chloro-3-methyl-6-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c1-4-2-3-5(7(9,10)11)12-6(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJRPUZFEGEAAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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